Urothion

Description

Classification and Structural Features within Pterin (B48896) and Thiol Compounds

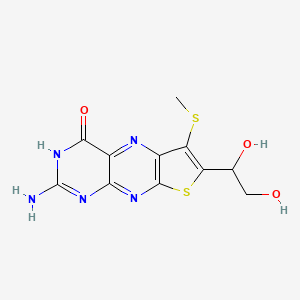

Urothion is classified as a pterin, a class of heterocyclic compounds based on the pteridine (B1203161) ring structure. researchgate.net Its structure is notable for the inclusion of a thiol group, which is a sulfur-containing functional group. The structural elucidation of this compound revealed a close relationship to an inactive, aerobically isolated form of the Molybdenum Cofactor, known as Form B. nih.gov

Key structural features of this compound include:

A pterin nucleus. nih.gov

A periodate-sensitive glycol substituent. nih.govnih.gov

A methylated sulfur atom. nih.gov

Oxidation of this compound with alkaline permanganate (B83412) yields pterin-6-carboxylic-7-sulfonic acid, a compound identical to that produced from the oxidation of Form B of the Molybdenum Cofactor. nih.govnih.gov This chemical relationship underscores the metabolic origin of this compound from Moco.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₁N₅O₃S₂ |

| IUPAC Name | 2-amino-7-[(1R)-1,2-dihydroxyethyl]-6-(methylthio)thieno[3,2-g]pteridin-4(3H)-one |

| Core Structure | Pteridine ring system |

| Key Functional Groups | Amino group, Keto group, Thiol group (as methylthio), Dihydroxyethyl side chain |

| Relationship to Moco | Catabolite of the Molybdenum Cofactor |

Significance as a Molybdenum Cofactor (Moco) Catabolite

This compound's primary significance in a biological context is its role as the terminal urinary catabolite of the Molybdenum Cofactor (Moco). nih.gov Moco is an essential cofactor for a variety of enzymes crucial for the metabolism of sulfur-containing amino acids, purines, and aldehydes. mdpi.com The absence of urinary this compound is a definitive diagnostic marker for Molybdenum Cofactor Deficiency (MoCD), a rare and severe inherited metabolic disorder. nih.govresearchgate.net

The catabolic pathway from Moco to this compound involves at least two key enzymatic reactions: dephosphorylation and methylation. nih.govresearchgate.net While the exact sequence of these events is still under investigation, it is understood that the process entails the removal of the phosphate (B84403) group from the Moco precursor and the addition of a methyl group to a sulfur atom. nih.gov

Recent research has identified the enzyme responsible for the methylation step as thiopurine S-methyltransferase (TPMT). nih.govresearchgate.netnih.gov TPMT is a well-known enzyme in pharmacology due to its role in the metabolism of thiopurine drugs. researchgate.netnih.gov The discovery of its function in this compound synthesis has revealed an unprecedented link between Moco catabolism and drug metabolism, highlighting a physiological role for this pharmacogenetically important enzyme. nih.govresearchgate.netnih.gov The synthesis of this compound is dependent on the methyl donor S-adenosyl methionine (SAM). nih.govresearchgate.net

Table 2: Key Molecules in the Molybdenum Cofactor Catabolism to this compound

| Compound | Role in Pathway |

|---|---|

| Molybdenum Cofactor (Moco) | The essential cofactor from which this compound is derived. |

| Thiopterin | A substrate derived from Moco used in in vitro this compound synthesis assays. nih.gov |

| Thiopurine S-methyltransferase (TPMT) | The enzyme that catalyzes the S-methylation step in this compound biosynthesis. nih.govresearchgate.netnih.gov |

| S-adenosyl methionine (SAM) | The methyl group donor for the TPMT-catalyzed methylation. nih.govresearchgate.net |

| Alkaline Phosphatase | An enzyme that can catalyze the dephosphorylation step in in vitro assays. nih.gov |

| This compound | The final urinary catabolite of Moco. nih.gov |

Role as a Biochemical Model Compound for Sulfur Metabolism and Methylation

While not extensively documented as a model compound in the broadest sense, the study of this compound's biosynthesis serves as a significant in vivo model for understanding specific aspects of sulfur metabolism and methylation. The enzymatic conversion of a sulfur-containing precursor to the methylated this compound provides a clear and clinically relevant example of S-methylation in human physiology.

The elucidation of the role of thiopurine S-methyltransferase (TPMT) in this compound synthesis is a prime example. nih.govnih.gov This discovery has provided researchers with a naturally occurring, endogenous substrate for TPMT, an enzyme previously studied almost exclusively in the context of xenobiotic metabolism. nih.gov The metabolism of Moco to this compound can, therefore, be viewed as a model pathway for investigating the physiological functions of enzymes involved in both endogenous and drug metabolism. Furthermore, the dependence of this pathway on the universal methyl donor S-adenosyl methionine (SAM) situates this compound formation within the broader context of cellular methylation reactions. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

17801-77-3 |

|---|---|

Molecular Formula |

C11H11N5O3S2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |

InChI |

InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |

InChI Key |

RPUOVNROVSNPBD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |

melting_point |

> 360 °C |

physical_description |

Solid |

solubility |

0.1 mg/mL at pH 6.6 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Urothion

Elucidation of Urothion Catabolic Pathway from Molybdenum Cofactor (Moco)

The catabolic pathway leading from Moco to this compound involves several steps, transforming the complex Moco structure into the excreted product. uni-koeln.denih.govresearchgate.net Based on the structural differences between Moco, its air oxidation product Form B, and this compound, a mechanism involving at least two enzyme-catalyzed reactions, methylation and dephosphorylation, was proposed. nih.gov Other required steps for this compound formation are believed to occur early in the pathway, including the release of molybdenum, pyran ring opening, and pterin (B48896) oxidation. nih.gov

Proposed Enzymatic Steps: Methylation and Dephosphorylation

The proposed mechanism for Moco catabolism to this compound includes key enzymatic steps of methylation and dephosphorylation. nih.gov While the exact order of these two reactions was initially unknown, both are considered essential for the conversion. nih.gov

Identification and Characterization of Thiopurine S-Methyltransferase (TPMT) as the this compound-Synthesizing Enzyme

Research utilizing mouse liver tissue, employing techniques such as anion exchange/size exclusion chromatography and peptide mass fingerprinting, identified the this compound-synthesizing methyltransferase. uni-koeln.denih.govnih.govresearchgate.net This enzyme was found to correspond to thiopurine S-methyltransferase (TPMT). uni-koeln.denih.govnih.govresearchgate.net TPMT is a well-characterized enzyme primarily known for its role in the metabolism of thiopurine drugs. nih.govnih.govmedlineplus.govmedlineplus.govtesting.comwikipedia.org Studies using recombinant human TPMT protein, liver lysates from wild-type and TPMT knock-out mice, and human liver cytosol confirmed the role of TPMT in this compound synthesis. nih.govnih.govresearchgate.net In vitro this compound synthesis was shown to be strictly dependent on the presence of S-adenosyl methionine (SAM), a methyl group donor. nih.govwikipedia.orggenecards.org

Role of Thiopterin as a Physiological Substrate for TPMT in this compound Synthesis

Moco, or specifically its pterin component referred to as thiopterin in the context of this compound synthesis, serves as a physiological substrate for TPMT. nih.govnih.govresearchgate.net Thiopterin-methylating activity has been associated with TPMT activity, as determined using its known drug substrate, 6-thioguanine, in both mice and humans. nih.govnih.govresearchgate.net In vitro experiments using purified TPMT demonstrated that the enzyme can catalyze the synthesis of this compound from thiopterin in a substrate-dependent manner. nih.gov

Intermediates and Sequential Reactions in Moco Degradation to this compound

The degradation of Moco to this compound involves a series of sequential reactions and intermediates. While a complete step-by-step breakdown of all intermediates is complex, the proposed pathway highlights key transformations. Moco, a methylated intermediate, and this compound are depicted in the proposed scheme. nih.gov Form B, the air-oxidized product of Moco, shows structural similarities to this compound, notably the absence of a phosphate (B84403) group and the methylation of a sulfur atom in this compound compared to Form B. nih.gov The pathway is understood to involve methylation and dephosphorylation steps, along with the release of molybdenum, pyran ring opening, and pterin oxidation. nih.gov

Stereochemical Aspects of this compound Biosynthesis

The biosynthesis of this compound involves specific stereochemical considerations, particularly concerning the configuration of chiral centers within the molecule. drugfuture.comnih.govncats.io

Determination of Absolute Configuration

The absolute configuration of this compound has been determined. nih.govncats.io Studies involving the comparison of Circular Dichroism (CD) spectra of derivatives of related pteridine (B1203161) compounds with that of a derivative obtained from natural this compound were instrumental in this determination. nih.gov Specifically, the R-configuration was concluded for the secondary hydroxyl group on the side chain of this compound. nih.gov This configuration is the same as that found in molybdopterin, supporting the view that this compound is a urinary metabolite derived from molybdopterin/Moco. nih.gov Methods like X-ray diffraction analysis and vibrational circular dichroism (VCD) spectroscopy are commonly used techniques for determining the absolute configuration of chiral molecules. libretexts.orglibretexts.orgspectroscopyeurope.com

Correlation with Molybdopterin Stereochemistry.

Molybdopterin (MPT) is a unique tricyclic pterin moiety that is a component of the molybdenum cofactor (Moco). newdrugapprovals.org Moco consists of molybdenum bound to one or two dithiolates attached to molybdopterin. newdrugapprovals.org The biosynthesis of Moco involves several steps, starting from GTP and leading to cyclic pyranopterin monophosphate (cPMP), then MPT, adenylated MPT, and finally Moco with the insertion of molybdenum. newdrugapprovals.orgimoa.info Molybdopterin contains a cis-dithiolene group that can covalently bind molybdenum. imoa.info The stereochemistry of the pyranopterin ring in molybdopterin is defined with specific configurations at several chiral centers. uni.lunih.gov this compound, being a catabolite of Moco, is structurally related to molybdopterin, retaining the pterin core and sulfur atoms. The specific stereochemistry of the dihydroxyethyl side chain in this compound is (1R). nih.gov This suggests that the metabolic pathway leading to this compound from molybdopterin likely preserves or specifically processes this stereochemical feature originating from the molybdopterin structure.

Genetic Regulation and Polymorphisms Affecting this compound Metabolism.

The enzyme thiopurine S-methyltransferase (TPMT) has been identified as the S-methylating enzyme responsible for this compound synthesis in the catabolism of the molybdenum cofactor. researchgate.net TPMT is a cytosolic enzyme that catalyzes the S-methylation of thiopurine compounds. google.com

Impact of TPMT Gene Polymorphisms on this compound Levels.

TPMT enzyme activity exhibits genetic polymorphism, leading to variability in enzyme activity among individuals. google.comnih.gov Common TPMT polymorphisms can significantly impact this compound levels. researchgate.netnih.gov Studies have shown that urinary this compound concentration in individuals with TPMT deficiency is strongly dependent on common TPMT polymorphisms. researchgate.netnih.gov For instance, extremely low levels of this compound have been detected in homozygous variant carriers (e.g., TPMT3A/3A), while normal levels were observed in compound heterozygous carriers (e.g., TPMT3A/3C). researchgate.netnih.gov This indicates that TPMT genotype correlates with this compound excretion levels. researchgate.net The content of this compound in body fluids, such as urine, correlates with TPMT activity and can be used as a biomarker for determining TPMT activity. google.com

Research findings on the impact of TPMT polymorphisms on this compound levels include:

| TPMT Genotype | Urinary this compound Levels | Reference |

| Wild-type | Normal | nih.gov |

| Heterozygotes | Similar to wild-type | nih.gov |

| Homozygous variant | Extremely low | researchgate.netnih.gov |

| Compound heterozygous | Normal | researchgate.netnih.gov |

Studies using Tpmt knock-out mice (Tpmt−/−) showed extremely low this compound concentration in their kidneys and urine, further supporting the role of TPMT in this compound synthesis. researchgate.netnih.gov

Interconnections with Other Metabolic Pathways.

This compound metabolism is linked to other metabolic pathways, reflecting its origin from Moco and the enzymatic activity involved in its formation.

Link to Sulfur Metabolism.

This compound is a sulfur-rich compound, and its formation is directly linked to sulfur metabolism through its precursor, molybdopterin. drugfuture.comnih.gov Molybdopterin biosynthesis involves the incorporation of two sulfur atoms to form a dithiolene group, a process mediated by enzymes like molybdopterin synthase. imoa.infoecmdb.ca This dithiolene group is crucial for binding molybdenum in the active Moco. imoa.info The catabolism of Moco, leading to this compound, thus represents a part of the metabolic fate of sulfur originally incorporated into molybdopterin. The enzyme TPMT, which catalyzes the synthesis of this compound, is an S-methyltransferase, directly utilizing a sulfur atom in its substrate (thiopterin, a form of molybdopterin) for methylation. researchgate.netgoogle.com

Relationship with Purine (B94841) Metabolism.

Molybdopterin is synthesized from guanosine (B1672433) triphosphate (GTP), a purine nucleotide. researchgate.net Purine metabolism involves the synthesis and degradation of purine nucleotides like ATP and GTP. mdpi.comtaylorandfrancis.comnih.gov The de novo synthesis of purines is a complex pathway involving multiple enzymes. mdpi.comnih.gov Purine catabolism ultimately leads to the production of uric acid in humans. taylorandfrancis.comnih.govwikipedia.org Since molybdopterin is derived from GTP, the biosynthesis of Moco and its subsequent catabolism to this compound are inherently linked to the broader purine metabolic network. Disruptions in purine metabolism can have wide-ranging effects on cellular processes. mdpi.comfrontiersin.org Although this compound itself is a degradation product of Moco, its formation is downstream of GTP synthesis, placing it within the context of purine biochemistry.

Association with Tryptophan Metabolism.

While the primary link of this compound is with molybdopterin and sulfur/purine metabolism, some research suggests potential indirect associations with tryptophan metabolism. Tryptophan is an essential amino acid metabolized through several pathways, including the kynurenine (B1673888) pathway and the indole (B1671886) pathway. nih.govmdpi.com One study identified this compound as a metabolite showing differential expression in certain biological contexts, alongside metabolites related to tryptophan metabolism. omicsdi.org However, a direct enzymatic or pathway-level connection between this compound formation and tryptophan metabolism is not clearly established in the provided search results. The observed association might be indirect or part of a complex interplay of metabolic networks.

Influence on Aromatic Amino Acid Biosynthetic Pathways

Scientific investigations into various biological states and conditions have sometimes observed changes in this compound levels concurrently with alterations in the metabolism of aromatic amino acids. Aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, are essential building blocks for proteins and precursors for numerous other vital molecules. longdom.orgfrontiersin.orgfrontiersin.org Their biosynthesis in plants and microorganisms occurs primarily through the shikimate pathway, a route not present in animals, which must obtain these amino acids from their diet. longdom.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov

While the current scientific literature based on the provided search results does not explicitly demonstrate a direct influence of this compound on the enzymatic machinery or regulatory mechanisms of aromatic amino acid biosynthesis pathways, several studies have noted a correlation between altered this compound levels and perturbations in aromatic amino acid metabolism in specific biological contexts.

For instance, metabolomic studies investigating the metabolic drift in the aging nervous system have included this compound among the metabolites analyzed in cerebrospinal fluid. diva-portal.orgresearchgate.net These studies have also identified alterations in pathways related to tryptophan and kynurenine metabolism in the context of aging. researchgate.net Although both this compound and changes in tryptophan metabolism were observed, the research did not establish a causal link wherein this compound directly influences the tryptophan biosynthetic pathway.

Similarly, research into adenine-induced chronic kidney disease (CKD) models in rats has revealed significant metabolic perturbations. oup.com This research found that this compound levels were decreased in the urine of rats with adenine-induced CKD. oup.com Concurrently, the study identified significant alterations in purine metabolism and the biosynthetic pathways of phenylalanine, tyrosine, and tryptophan. oup.com The study highlighted the interconnectedness of purine metabolism and aromatic amino acid biosynthesis pathways in the context of kidney injury, but the observed decrease in this compound was noted alongside, rather than presented as a direct cause of, the aromatic amino acid pathway disturbances. oup.com

The observed co-occurrence of altered this compound levels and changes in aromatic amino acid metabolic pathways in conditions such as aging and CKD suggests a potential association, possibly reflecting broader systemic metabolic dysregulations rather than a direct modulatory role of this compound on aromatic amino acid biosynthesis. Further research would be required to elucidate the precise nature of this relationship and determine if this compound plays any direct or indirect role in influencing these pathways.

The following table summarizes findings from studies that observed changes in this compound levels alongside alterations in aromatic amino acid metabolism:

| Study/Condition | This compound Level Change | Associated Aromatic Amino Acid Pathway Changes | Reference |

| Aging (Cerebrospinal Fluid) | Investigated | Alterations in tryptophan and kynurenine pathways observed. | researchgate.net |

| Adenine-induced CKD (Urine) | Decreased | Perturbations in biosynthetic pathways of phenylalanine, tyrosine, and tryptophan observed. | oup.com |

Molecular and Cellular Functions of Urothion

Mechanisms of Action at the Molecular Level.

Current research provides limited direct evidence detailing the precise molecular mechanisms by which Urothion exerts effects within cells. The available information primarily stems from its identification in metabolic profiling studies and investigations into potential molecular interactions.

Regulation of Cellular Oxidation and Antioxidant Activity.

Modulation of Inflammatory Responses (e.g., NF-κB, IKKs).

Specific research demonstrating this compound's direct modulation of inflammatory responses, such as through the NF-κB or IKK pathways, is not detailed in the provided search results. Inflammatory processes are mentioned in the context of other compounds and diseases wikipedia.orgwikipedia.orghmdb.ca, but a direct link to this compound's mechanism of action was not established.

Impact on PI3K/AKT/mTOR Kinase Pathway.

While this compound was mentioned in a study investigating deubiquitinating enzymes (DUBs) and their relation to the PI3K/AKT/mTOR signaling pathway in breast cancer, the study primarily focused on the DUB OTUB2. lipidmaps.orgwikipedia.orgmitoproteome.org. This compound was identified as a molecule that showed molecular docking with the active pocket of OTUB2 lipidmaps.orgwikipedia.org. The PI3K/AKT/mTOR pathway is recognized for its role in various cellular processes, including glucose homeostasis and metabolic regulation nih.gov. However, the precise impact of this compound's potential interaction with OTUB2 on the activity of the PI3K/AKT/mTOR pathway was not explicitly detailed as a direct mechanism of action of this compound in the provided results.

Effects on Mitochondrial Function and Oxidative Phosphorylation.

Research specifically detailing this compound's effects on mitochondrial function or oxidative phosphorylation was not found in the analyzed literature. Mitochondrial function and oxidative phosphorylation are fundamental to cellular energy production wikipedia.orgwikipedia.org, but this compound's direct involvement in these processes is not described.

Interaction with AHR in Neuronal Amyloidogenesis and Calcium Homeostasis.

Based on the conducted literature search, there is no specific information detailing the interaction of this compound with the Aryl Hydrocarbon Receptor (AHR) in the context of neuronal amyloidogenesis or calcium homeostasis. While the AHR and calcium homeostasis are recognized as important factors in neuronal health and disease, including amyloidogenesis, studies specifically linking this compound to these interactions and processes were not found.

Modulation of Cholesterol Metabolism (e.g., ERK/AMPKα/SREBP1, miR-33a).

Specific research findings on how this compound modulates cholesterol metabolism, including its potential effects on pathways involving ERK, AMPKα, SREBP1, or miR-33a, were not identified in the literature search. While cholesterol metabolism is a critical cellular process involving various complex pathways, the direct involvement and modulatory mechanisms of this compound in these specific cascades remain to be elucidated based on the available information. One search result mentioned this compound in the context of a cholesteryl ester transfer protein (CETP) inhibitor, which is related to lipid metabolism, but did not provide details on the modulation of the specified pathways [Search 21].

Cellular Processes and Biological Roles.

Information specifically detailing this compound's roles in various cellular processes is limited in the currently available literature.

Involvement in Cell Cycle Regulation (e.g., Cell Cycle Arrest).

No specific studies were found that describe this compound's direct involvement in the regulation of the cell cycle or its ability to induce cell cycle arrest. Research on cell cycle regulation and arrest mechanisms exists, but a link to this compound was not established in the performed searches.

Interaction with Immune Cells (e.g., Macrophages, Tregs, MDSCs).

Scientific literature specifically detailing the interaction of this compound with key immune cell types such as macrophages, regulatory T cells (Tregs), or myeloid-derived suppressor cells (MDSCs) was not found. While these immune cells play crucial roles in various physiological and pathological conditions, the nature and implications of any potential interactions with this compound are not described in the retrieved information.

Modulation of Uric Acid Synthesis.

The conducted literature search did not yield specific information indicating that this compound modulates uric acid synthesis. Uric acid is known to be the end-product of purine (B94841) metabolism in humans [Search 9, 35], and its synthesis is a well-studied biochemical process, but a direct link to modulation by this compound was not found.

Potential in Regulating Specific Cellular Signaling Cascades.

Limited information exists regarding this compound's potential in regulating specific cellular signaling cascades. One search result indicated that this compound, along with other metabolites, was specific to "MB" (potentially Medulloblastoma based on context) and related to cellular signaling processes, but the specific cascades involved were not identified [Search 12]. Another mention of this compound in a metabolomics study related to the gut microbiota-brain axis broadly referred to signaling molecules but did not specify which cascades this compound might regulate [Initial Search 20, Search 39]. The thieno[2,3-b]pyrazine (B153567) skeleton, present in this compound, has been found in compounds with reported activity in inflammation, cell proliferation, and immune conditions, which could involve signaling pathways, but this does not specifically detail this compound's direct regulatory effects on particular cascades [Search 30].

Analytical Methodologies for Urothion Research

Chromatographic Techniques for Urothion Detection and Quantification.

Chromatography serves as a vital initial step in this compound analysis, enabling the separation of this compound from complex sample mixtures before detection and quantification. Different liquid chromatography approaches are employed depending on the specific analytical needs.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) based Methods.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) are fundamental techniques used for separating compounds in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. labinsights.nl These methods are widely applied in various fields, including pharmaceuticals, environmental analysis, and food safety. labinsights.nl For this compound analysis, LC and HPLC are used to isolate the compound from biological matrices such as urine or plasma, which can contain numerous other metabolites and interfering substances. oup.commdpi.comresearchgate.netnih.gov The choice of stationary phase and mobile phase is crucial for achieving adequate separation and depends on the chemical properties of this compound. While the specific details of HPLC methods solely for this compound were not extensively detailed in the search results, general principles of HPLC for compound separation and quantification are well-established. labinsights.nlaimil.com HPLC-MS, combining HPLC with mass spectrometry, is a powerful technique for determining the composition and purity of chemicals, offering high sensitivity and precision for quantitative analysis. measurlabs.comrsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC) Considerations.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced separation efficiency, faster analysis times, and higher resolution compared to conventional HPLC systems. mdpi.comnih.gov This is achieved through the use of smaller particle sizes in the column packing and higher operating pressures. mdpi.comnih.govnih.gov UHPLC is increasingly utilized in metabolomics due to its ability to handle complex biological samples and provide rapid, high-resolution separation of a wide range of metabolites. nih.gov For this compound analysis, UHPLC-MS has been employed, particularly in metabolomic studies. core.ac.ukfrontiersin.org For instance, UHPLC-MS was used in a study analyzing metabolites in urine samples from patients with medulloblastoma, where this compound was identified as one of the specific metabolites. mdpi.comnih.govresearchgate.net Another study utilizing rapid microbore metabolic profiling (RAMMP) in conjunction with UHPLC demonstrated clear separation of urine samples from different pregnancy trimesters, with this compound being one of the quantified metabolites. lcms.czwaters.com The superior performance of UHPLC makes it a valuable tool for sensitive and efficient this compound detection and quantification in complex biological matrices. mdpi.com

Mass Spectrometry (MS) Applications in this compound Analysis.

Mass Spectrometry (MS) is a powerful analytical technique that provides molecular information about compounds by measuring their mass-to-charge ratio. labinsights.nl When coupled with chromatography, it becomes an indispensable tool for identifying and quantifying specific analytes like this compound within complex samples. labinsights.nlmeasurlabs.comrsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for the quantification of target compounds in complex matrices. labinsights.nlnih.govresearchgate.netnih.gov This method involves separating analytes by LC and then subjecting them to fragmentation in a mass spectrometer, where specific fragment ions are monitored. nih.gov LC-MS/MS allows for accurate quantification even at low concentrations and in the presence of interfering substances. rsc.orgnih.gov While direct studies focusing solely on this compound quantification by LC-MS/MS were not the primary focus of the search results, the technique is routinely applied in metabolomic studies where this compound is identified and quantified as part of a larger panel of metabolites. oup.commdpi.comnih.govresearchgate.net The use of internal standards, including isotopically labeled analogues, is crucial in LC-MS/MS for accurate quantification by compensating for matrix effects and variations in instrument performance. nih.goveurl-pesticides.eu

Metabolomic Profiling Using LC/MS for this compound Detection.

Metabolomic profiling aims to comprehensively identify and quantify a wide range of small molecule metabolites within a biological sample. nih.govfrontiersin.orgcreative-proteomics.com LC/MS, particularly LC-MS/MS, is a core technology for untargeted metabolomics, enabling the detection and analysis of numerous metabolites, including polar and non-polar compounds. creative-proteomics.commdpi.com this compound has been detected in metabolomic studies utilizing LC/MS to investigate various biological conditions. For example, LC/MS-based metabolomic analysis of urine samples identified this compound as a specific metabolite associated with medulloblastoma. mdpi.comnih.govresearchgate.net Another study used UPLC-MS/MS in a metabolomic analysis of adenine-induced chronic kidney disease, where this compound levels were found to be altered. oup.com These studies highlight the utility of LC/MS-based metabolomics in detecting this compound and exploring its potential role as a biomarker in different physiological and pathological states. mdpi.comresearchgate.netnih.govnih.gov

Mass Spectrometry for Identity Verification.

Mass spectrometry plays a crucial role in confirming the identity of this compound after chromatographic separation. By measuring the mass-to-charge ratio of the intact molecule and its fragments, MS provides a unique spectral fingerprint that can be compared to reference databases or synthetic standards for positive identification. labinsights.nlbovinedb.cacriver.com While predicted LC-MS/MS spectra for this compound are available, further experimental evidence is required to confirm its identification based on these predictions. bovinedb.ca High-resolution mass spectrometry, including tandem MS, enhances the confidence in identification by providing accurate mass measurements and characteristic fragmentation patterns. mdpi.comwaters.com In metabolomic studies, the identification of this compound is typically based on matching its exact mass and fragmentation pattern obtained from LC/MS analysis with entries in metabolite databases. creative-proteomics.com Techniques like UHPLC-MS coupled with advanced data analysis software and databases are used for the identification of metabolites, including this compound, in complex biological samples. core.ac.uklcms.cz

Spectroscopic Characterization Techniques

Spectroscopic methods play a crucial role in elucidating the structural and stereochemical properties of this compound. These techniques probe the interaction of this compound with electromagnetic radiation, providing valuable insights into its molecular characteristics.

UV/Vis Spectrometry for pH-Dependent Analysis

UV/Vis spectroscopy is a widely used technique that measures the absorption or transmittance of light by a substance as a function of wavelength sci-hub.se. This method is valuable for the quantitative analysis of compounds and can provide information about the electronic transitions within a molecule sci-hub.se. In the context of pH-dependent analysis, UV/Vis spectrometry can be used to study how the absorption spectrum of a compound changes with varying pH levels mdpi.comresearchgate.net. This is particularly relevant for molecules like this compound that may undergo ionization depending on the acidity or alkalinity of the environment. Changes in pH can affect the ionization state of functional groups within the molecule, leading to shifts in the absorption maxima and changes in absorbance intensity nih.govijper.org. Such pH-dependent spectral changes can be utilized to determine the pKa values of ionizable groups in this compound, providing crucial information about its behavior in different biological or chemical environments ijper.org.

Circular Dichroism (CD) Spectroscopy for Stereochemical Studies

Circular Dichroism (CD) spectroscopy is a powerful technique specifically used to study chiral molecules, providing information about their stereochemistry and conformation researchgate.netnih.govmtoz-biolabs.com. CD measures the differential absorption of left and right circularly polarized light by a substance mtoz-biolabs.commgcub.ac.in. This phenomenon arises when a molecule possesses chirality mtoz-biolabs.com. For this compound, which has a defined stereochemistry, CD spectroscopy is essential for determining its absolute configuration jst.go.jpresearchgate.netchiralabsxl.com. The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the absolute configuration and molecular conformation researchgate.net. By comparing the CD spectrum of this compound or its derivatives with those of compounds with known stereochemistry, researchers can assign the absolute configuration mtoz-biolabs.comchiralabsxl.com. One study specifically mentions the determination of the absolute configuration of this compound using the CD spectra of its tri-4-chlorobenzoyl derivatives jst.go.jpresearchgate.net. The sign and intensity of bands in the CD spectrum can be directly correlated with the molecular stereochemistry researchgate.netchiralabsxl.com.

Other Separation and Identification Methods

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its identification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating components in non-volatile mixtures libretexts.orgwikipedia.orgsigmaaldrich.com. It is performed on a plate coated with a thin layer of adsorbent material (stationary phase) wikipedia.orgsigmaaldrich.com. The sample is applied as a spot, and a solvent or solvent mixture (mobile phase) moves up the plate by capillary action, separating the components based on their differential affinities for the stationary and mobile phases wikipedia.orgchromatographytoday.com. TLC can be used for monitoring the progress of reactions, identifying compounds by comparing their retention factors (Rf values) to known standards, and assessing the purity of a compound libretexts.orgwikipedia.org. Visualization of colorless compounds like this compound on a TLC plate can be achieved using UV light or staining reagents wikipedia.orgoperachem.com. Although specific details on this compound separation by TLC were not extensively provided in the search results, TLC is a general method applicable to the separation and preliminary identification of various organic compounds.

Advancements in Quantitative Analysis and Method Validation

Quantitative analysis of this compound requires validated analytical procedures to ensure accurate and reliable results. Method validation is a crucial process that demonstrates that an analytical method is suitable for its intended purpose europa.eudemarcheiso17025.com.

Linearity, Sensitivity, Repeatability, and Precision Assessment

Validation of quantitative analytical methods for compounds like this compound involves the assessment of several key performance characteristics, including linearity, sensitivity, repeatability, and precision schoolofpe.comnih.gov.

Linearity: Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a defined range schoolofpe.comadamequipment.co.ukyokogawa.com. Assessing linearity involves analyzing samples of known concentrations and constructing a calibration curve uab.edu. Deviations from a perfectly linear relationship are referred to as linearity tolerances schoolofpe.com.

Sensitivity: Sensitivity is the ability of a method to detect and measure small amounts of an analyte schoolofpe.comvaisala.com. It is related to the slope of the calibration curve schoolofpe.com. A method with high sensitivity will show a significant change in response for a small change in analyte concentration.

Repeatability: Repeatability, also known as intra-assay precision, refers to the ability of an analytical method to yield the same results when the same sample is analyzed multiple times under the same conditions within a short period schoolofpe.comyokogawa.comvaisala.compharmtech.com. It is typically assessed by calculating the standard deviation of multiple measurements of a homogeneous sample pharmtech.com.

Precision: Precision refers to the agreement among independent test results obtained under stipulated conditions europa.eu. It is a measure of random errors and can be expressed at different levels, including repeatability (same conditions, short interval) and intermediate precision (different conditions, e.g., different analysts, equipment, or days) europa.eu. Assessing precision is essential to understand the variability of the analytical method nih.gov.

Validation of quantitative methods for this compound would involve a thorough evaluation of these parameters to ensure the method provides reliable and accurate measurements of this compound concentration in various sample matrices europa.eudemarcheiso17025.comdemarcheiso17025.com.

Strategies for Maximizing Analyte Recovery and Stability.

Maximizing analyte recovery and ensuring stability are critical considerations in the analytical methodologies developed for this compound, particularly when analyzing complex biological matrices such as urine and tissue. Effective strategies in sample preparation and handling are essential to obtain accurate and reliable quantitative results.

Sample preparation plays a crucial role in isolating this compound from the matrix, removing interfering substances, and concentrating the analyte, all of which impact recovery. For urine samples, common initial steps involve the removal of particulates and debris, typically achieved through centrifugation at high speeds (e.g., 10,000 g or 13,000 rpm) for a specified duration (e.g., 10 minutes). lcms.czwaters.comoup.comfrontiersin.orgresearchgate.net Following centrifugation, dilution with water or mixtures of water and organic solvents like acetonitrile (B52724) is frequently employed before analysis by techniques such as LC-MS. lcms.czwaters.comoup.comfrontiersin.orgresearchgate.net For tissue samples, such as kidney tissue, the process is more involved, including homogenization in an acetonitrile-water mixture, vortex mixing, centrifugation, vacuum freeze concentration, and subsequent reconstitution. oup.com

Solid-phase extraction (SPE) is another technique that can be incorporated into sample preparation to enhance analyte recovery and reduce matrix effects. One reported method for detecting this compound in urine utilized a two-stage SPE protocol involving Florisil® and aminopropyl matrices, with specific elution conditions designed to optimize recovery. google.com While powerful, LC- and GC-MS methods can necessitate elaborate sample preparation procedures that may potentially reduce metabolite recovery frontiersin.org, highlighting the importance of optimizing each step.

Maintaining the stability of this compound throughout sample collection, storage, and analysis is equally vital for accurate quantification. Analytical method stability and repeatability are commonly assessed through the use of quality control (QC) samples. frontiersin.orgresearchgate.netmdpi.com These are often prepared by pooling aliquots from representative samples and are analyzed repeatedly throughout an analytical run. frontiersin.orgresearchgate.netmdpi.com The consistency of results from QC samples, often visualized through techniques like Principal Component Analysis (PCA) where QC samples are expected to cluster tightly, indicates the stability and repeatability of the method. frontiersin.orgresearchgate.netmdpi.com

Specific strategies to investigate stability include subjecting samples to multiple freeze-thaw cycles and storing them at different temperatures (e.g., -20°C, -80°C for long-term storage, and 4°C in the autosampler during analysis). oup.comfrontiersin.orgresearchgate.net Quantitative evaluation of stability and precision is often based on the relative standard deviation (RSD) of analyte measurements in QC samples, with acceptance criteria typically requiring RSD values not exceeding 15%. oup.com

Analyte recovery can be specifically examined through experiments such as spike-recovery tests. oup.comeurachem.orgquansysbio.comresearchgate.net This involves adding a known amount of the analyte (spike) to a blank matrix or a sample and comparing the measured concentration to the expected concentration. eurachem.orgquansysbio.comresearchgate.net For methods involving extraction or purification steps like SPE, recovery can be assessed by comparing results from samples spiked before and after the extraction process. researchgate.net

While specific data on this compound's inherent chemical stability under various conditions is limited in the provided search results, general chemical stability principles are relevant. Factors such as exposure to UV light, extreme pH values (<3 or >10), and oxidizing agents can affect the stability of chemical compounds. iarc.frpressbooks.pubnetzsch.com Proper sample handling, storage in appropriate containers, and minimizing exposure to destabilizing conditions are therefore important general strategies to preserve this compound integrity prior to analysis.

Synthetic Approaches and Structural Analogues for Research

Total Synthesis Strategies for Urothion and its Enantiomers.

Total synthesis plays a crucial role in confirming the proposed structure of natural products like this compound and providing access to sufficient quantities for detailed study, including the determination of absolute configuration and biological evaluation. While specific detailed total synthesis strategies solely focused on this compound are not extensively detailed in the provided search results, the concept of total synthesis for natural products and their enantiomers is a well-established chemical endeavor. Total synthesis allows for the creation of both enantiomers of a chiral molecule, which is essential for understanding the biological activity and properties associated with each specific stereoisomer. nih.govmdpi.com The synthesis of both enantiomers of a compound is often necessary to determine the absolute configuration of the naturally occurring form by comparing properties such as circular dichroism (CD) spectra. researchgate.netresearchgate.netclockss.org

Asymmetric Synthesis of this compound Model Compounds.

Asymmetric synthesis, also known as enantioselective synthesis, is a powerful tool used to synthesize chiral compounds in a way that favors the formation of one specific enantiomer over the other. uvic.caicjs.usuwindsor.calongdom.orgwikipedia.orgpharmaguideline.com This is particularly important when dealing with molecules like this compound that possess chiral centers, as different enantiomers can exhibit significantly different biological activities. longdom.orgwikipedia.orggd3services.com In the context of this compound research, asymmetric synthesis has been applied to prepare model compounds to help determine the absolute configuration of this compound and its degradation products. researchgate.netresearchgate.netclockss.org

Synthesis of Dihydroxyethyl-Thieno[2,3-b]quinoxaline Analogues.

Asymmetric synthesis has been employed in the preparation of dihydroxyethyl-thieno[2,3-b]quinoxaline derivatives, which serve as model compounds for studying the stereochemistry of this compound. Specifically, the asymmetric synthesis of 2-[(1R)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline and its (1S)-enantiomer has been reported. researchgate.net These synthetic analogues were crucial in determining the absolute configuration of the chiral center on the dihydroxyethyl side chain of this compound's dephospho form B. researchgate.net

Preparation of Dephospho Form B Enantiomers.

The dephospho form B is a known degradation product of this compound. To determine the absolute configuration of this compound, the enantiomers of dephospho form B have been prepared through asymmetric synthesis. researchgate.netresearchgate.netclockss.org By comparing the circular dichroism (CD) spectrum of the dephospho form B derived from natural this compound with the CD spectra of the synthetically prepared (R)- and (S)-enantiomers of dephospho form B, the R-configuration was concluded for the secondary hydroxyl group on the side chain of dephospho form B, and consequently, for this compound itself. researchgate.netresearchgate.netclockss.org This configuration is noted to be the same as that of molybdopterin, supporting the hypothesis that this compound might be a urinary metabolite of molybdopterin. researchgate.netclockss.org

Synthesis of Thieno[2,3-b]pyrazine (B153567) Derivatives.

Thieno[2,3-b]pyrazine derivatives, which share a fused ring system with this compound's core structure, have been synthesized through various methodologies. mdpi.comresearchgate.net These synthetic routes often involve multi-step reactions to yield substituted compounds. One approach involves Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization to form tricyclic lactones. mdpi.com Another method for synthesizing thieno[2,3-b]quinoxalines (a related ring system) from 2-haloquinoxalines involves palladium(0)-catalyzed coupling with alkynes, addition of bromine, and cyclization of the thiophene (B33073) ring using dipotassium (B57713) trithiocarbonate. researchgate.net Additionally, thieno[2,3-b]pyrazines can be synthesized via the reaction of sodium hydrosulfide (B80085) (NaSH) with 2-chloro-3-alkynyl pyrazines. researchgate.net

Derivatives with Documented Biological Activities.

Thieno[2,3-b]pyrazine derivatives have garnered attention due to their diverse biological activities. Research indicates that these compounds can exhibit anticancer properties by inhibiting cell growth in various cancer cell lines. Some derivatives have shown potent activity against colon cancer cell lines with low GI50 values. Furthermore, thieno[2,3-b]pyrazine derivatives have demonstrated antimicrobial properties against common pathogens. They have also been identified as potential inhibitors of the B-Raf kinase pathway, which is involved in cancer cell proliferation, and have shown anti-inflammatory effects in various studies.

Specific examples of documented biological activities of thieno[2,3-b]pyrazine derivatives include:

| Compound Class | Reported Biological Activity | References |

| Thieno[2,3-b]pyrazine derivatives | Anticancer (various cell lines), Antimicrobial, B-Raf kinase inhibition, Anti-inflammatory | |

| Tricyclic lactone derivatives of thieno[2,3-b]pyrazine | Antitumor (human cancer cell lines), Antiparasitic (Trypanosoma brucei, Leishmania infantum) | mdpi.com |

Detailed research findings on the biological evaluation of specific thieno[2,3-b]pyrazine derivatives highlight their potential as therapeutic agents. For instance, a study on tricyclic lactone derivatives of thieno[2,3-b]pyrazine reported a Sonogashira product showing a GI50 < 10 µM across five human cancer cell lines. mdpi.com Some compounds also showed antiparasitic activity with IC50 values below 11 µM against Trypanosoma brucei and Leishmania infantum, although some cytotoxicity was observed. mdpi.com

Development of Chemically Modified this compound Analogues for Functional Probes.

The development of chemically modified analogues is a common strategy in chemical biology and medicinal chemistry to create functional probes for studying the biological roles and mechanisms of action of natural products like this compound. nih.govmdpi.com These modifications can involve introducing tags for visualization, altering solubility, or incorporating reactive groups for activity-based profiling. While specific details on chemically modified this compound analogues used as functional probes are not explicitly provided in the search results, the general principle involves altering the chemical structure of this compound to introduce new functionalities while ideally retaining or modulating its interaction with biological targets. This approach allows researchers to investigate this compound's binding partners, cellular uptake, and metabolic fate. The concept of chemically modified probes is widely applied in studying various biomolecules and pathways. nih.govnovascan.commdpi.com

Designing Analogues for Modulating Protein and Cellular Activities.

Specific research detailing the design of this compound analogues explicitly for the purpose of modulating protein and cellular activities was not identified in the conducted literature search. While the broader class of thieno[2,3-b]pyrazine derivatives, which includes the structural core of this compound, has been associated with biological activities relevant to cellular processes like inflammation and proliferation mdpi.comgp2a.org, detailed studies on how specific structural modifications of this compound itself impact or modulate particular protein targets or cellular pathways were not found. General principles and methodologies for designing compounds to modulate protein and cellular activities exist, involving understanding target interactions and cellular responses cusabio.comnih.govnih.govuu.nl, but their specific application to this compound analogues within the scope of the search results is not evident.

Utilizing Analogues for Studying Lipid-Protein Interactions.

Research specifically utilizing this compound analogues to study lipid-protein interactions was not found in the performed searches. The study of lipid-protein interactions is a crucial area in understanding cellular membrane functions and protein localization and activity cusabio.comnih.govnih.govmdpi.com. Various experimental and computational techniques are employed for this purpose, such as protein-lipid overlay assays, liposome (B1194612) association assays, and molecular dynamics simulations cusabio.comnih.govnih.govmdpi.com. However, the application of these methods to this compound or its structural analogues was not detailed in the retrieved literature.

Emerging Research Directions and Future Perspectives on Urothion

Further Elucidation of Urothion Biosynthesis and Catabolism

Understanding the complete pathways involved in the creation and breakdown of this compound is a critical area of ongoing research. This includes identifying the specific enzymes and intermediate molecules involved, as well as the regulatory mechanisms that control these processes.

Identifying Additional Enzymes and Intermediates in the Moco Catabolic Pathway

This compound is known to be a product of molybdenum cofactor (Moco) catabolism. frontiersin.orgmdpi.com While the general outline of this pathway is being established, further research is needed to identify all the enzymes and intermediate compounds involved in the complete breakdown of Moco leading to this compound formation. This involves detailed biochemical studies and potentially the application of advanced metabolomic techniques to track the conversion of precursors through various stages to the final this compound molecule. Identifying these components is crucial for a comprehensive understanding of this compound's origins and its link to Moco metabolism. Research into other catabolic pathways, such as those for carbohydrates or amino acids, highlights the complexity and the need to identify key enzymes and intermediates to fully understand the metabolic flow. libretexts.orgmdpi.comfrontiersin.org

Investigating Regulatory Mechanisms of TPMT Activity and this compound Synthesis

Thiopurine methyltransferase (TPMT) is an enzyme involved in the metabolism of thiopurines, and its activity is known to be subject to genetic polymorphisms and other regulatory factors. researchgate.netnih.govknmp.nlsynnovis.co.uk While the direct link between TPMT activity and this compound synthesis is not explicitly detailed in the provided context, research into regulatory mechanisms of enzymes involved in metabolic pathways, such as TPMT, is a relevant area for understanding how the production or modification of compounds like this compound might be controlled. Studies on TPMT activity highlight the influence of genetics and potential environmental factors on enzyme function, which could provide insights into how this compound levels might be regulated in biological systems. researchgate.netnih.govknmp.nlsynnovis.co.uknjmonline.nl Investigating these regulatory mechanisms, including genetic and environmental influences, is vital for a complete picture of this compound homeostasis.

Advanced Studies on this compound's Role in Cellular Homeostasis and Disease Models

Beyond its metabolic origins, a significant area of future research is dedicated to understanding this compound's functional roles within cells and its potential involvement in the development and progression of diseases. nih.govplos.orgfigshare.comnih.gov

Deeper Insights into Molecular Signaling Networks Influenced by this compound

Cellular processes are governed by intricate molecular signaling networks. nih.govresearchgate.netnjit.eduidibell.catcore.ac.ukmdpi.com Future research aims to investigate how this compound might interact with and influence these networks. This could involve exploring whether this compound acts as a signaling molecule itself or if it modulates the activity of other signaling molecules or pathways. Understanding these interactions is key to deciphering how this compound might exert its effects on cellular function and contribute to maintaining cellular homeostasis or, conversely, contribute to dysregulation in disease states. Research into signaling molecules in various biological contexts, such as the urothelium or in the context of the gut-brain axis, provides a framework for investigating this compound's potential signaling roles. nih.govcore.ac.uk

Understanding this compound's Contribution to Mitochondrial Dynamics and Bioenergetics

Mitochondria are vital organelles involved in energy production and play a crucial role in cellular health and disease. nih.govplos.orgfrontiersin.orgfrontiersin.orgnih.gov Mitochondrial dynamics, the balance between fusion and fission, and mitochondrial bioenergetics, the process of energy conversion, are tightly linked. nih.govplos.orgfrontiersin.org Emerging research is exploring the potential contribution of this compound to these mitochondrial processes. This could involve investigating whether this compound influences mitochondrial morphology, function, or energy production. Given the importance of mitochondrial health in various diseases, understanding this compound's role in this area could provide insights into disease mechanisms and potential therapeutic targets. Studies have shown that impaired mitochondrial dynamics and bioenergetics are implicated in conditions like neuroinflammation, neurodegenerative diseases, and diabetes. nih.govplos.orgfrontiersin.org Research in this area will seek to determine if this compound plays a protective or detrimental role in these processes.

Development of Novel Research Tools and Methodologies.

Advancements in scientific tools and methodologies are crucial for deepening the understanding of complex biomolecules like this compound. The development of sophisticated techniques allows for more precise detection, monitoring, and analysis of its behavior and interactions.

Advancements in Chemical Tools for Real-Time Monitoring of this compound-Mediated Processes.

Real-time monitoring of biochemical processes is essential for understanding dynamic molecular events. Chemical sensors and advanced analytical techniques are being developed to enable the continuous observation of various analytes in biological systems researchgate.netnih.gov. Techniques such as Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy offer insights into reaction mechanisms and kinetics by continuously monitoring reaction mixtures oxinst.commagritek.com. In-situ analytical methods, including FTIR and Raman spectrometers, also allow for real-time monitoring of chemical reactions, providing critical information for optimizing processes mt.com. While these tools represent significant advancements in real-time chemical monitoring, specific applications for the real-time monitoring of this compound-mediated processes using novel chemical tools are an emerging area, with limited detailed findings available in the provided search results.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis.

The integration of data from multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of biological systems and pathways nih.govnumberanalytics.compreprints.org. Multi-omics pathway analysis methods aim to interpret biological data by mapping measured molecules to known pathways to uncover functional processes and relationships preprints.orgnih.gov. Tools and methodologies are being developed for integrating diverse omics datasets into unified frameworks to enhance the efficiency and reliability of pathway analysis preprints.orgebi.ac.uk. While this compound has been noted in metabolomics studies core.ac.uk, the extensive integration of multi-omics data specifically for comprehensive pathway analysis related to this compound is a developing field. Such integrated approaches hold the potential to reveal the intricate network of interactions in which this compound is involved.

Comparative Biochemical Studies of this compound across Biological Systems.

Comparative biochemical studies across different biological systems can provide valuable insights into the conserved functions and species-specific roles of a compound. This approach involves analyzing biochemical diversity and adaptive molecular evolution in living organisms mak.ac.ug. While comparative biochemistry is a recognized field indexcopernicus.comresearchgate.net, specific detailed comparative biochemical studies focusing on this compound across a variety of biological systems were not extensively detailed in the provided search results. Research in this area would involve examining the presence, metabolism, and function of this compound in different organisms to understand its evolutionary history and diverse biological roles.

Exploration of this compound Analogues for Chemical Biology Applications.

The exploration of analogues of natural compounds is a common strategy in chemical biology to develop tools for studying biological processes and identifying potential therapeutic targets mdpi.comfrontiersin.orgnih.govrsc.org. By modifying the structure of a compound like this compound, researchers can create molecules with altered properties, such as improved stability, modified reactivity, or enhanced selectivity for specific biological targets.

Design and Synthesis of this compound-Based Probes for Target Identification.

Chemical probes are small molecules designed to interact with specific protein targets, aiding in their identification and characterization mdpi.comnih.govpharmaron.com. Activity-based probes and photoaffinity labeling (PAL) are techniques used for target identification by forming covalent bonds with target proteins mdpi.com. The design and synthesis of probes based on the structure of this compound could facilitate the identification of proteins or enzymes that bind to or interact with this compound within biological systems. While the general principles of designing and synthesizing chemical probes for target identification are established mdpi.comnih.gov, specific examples or detailed research on the design and synthesis of this compound-based probes were not prominently featured in the provided search results.

Screening of this compound Derivatives in Targeted Bioassays.

Bioassays are analytical methods used to measure the biological activity of a substance using a biological system discoverx.com. Targeted bioassays are designed to assess the effect of compounds on specific biological pathways or targets promega.comnih.gov. Screening libraries of this compound derivatives in targeted bioassays could help identify analogues with specific biological activities, such as the ability to modulate enzyme activity, interact with receptors, or influence cellular processes. This approach is widely used in drug discovery and chemical biology to find molecules with desired biological effects discoverx.comnih.gov. While the methodology of screening derivatives in bioassays is well-established discoverx.compromega.comnih.gov, specific research detailing the screening of this compound derivatives in targeted bioassays was not extensively covered in the provided search results.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Urothion, and how can researchers optimize reaction conditions for yield improvement?

- Methodological Answer : Begin with a literature review to identify published synthetic pathways (e.g., nucleophilic substitution, catalytic cross-coupling) . Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and assess yield via HPLC or GC-MS . Statistical tools like ANOVA can isolate significant variables, while kinetic studies refine reaction mechanisms .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure, and how should data be validated?

- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY), IR, and high-resolution mass spectrometry to confirm structure . Cross-validate data against computational simulations (DFT for NMR chemical shifts) and crystallographic data (if available). Purity validation requires HPLC with a certified reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions (e.g., computational modeling) and experimental observations in this compound’s reactivity?

- Methodological Answer : Conduct sensitivity analysis on computational models (e.g., adjusting basis sets in DFT calculations) and compare with experimental kinetic data . Use Bayesian statistics to quantify uncertainty in both datasets. Iterative refinement of hypotheses (e.g., solvent effects, transition-state stabilization) bridges gaps between models and empirical results .

Q. What strategies are effective for identifying understudied functional groups in this compound that may influence its bioactivity?

- Methodological Answer : Perform pharmacophore modeling to map electronic and steric properties, followed by site-directed mutagenesis or synthetic modification of candidate groups . Validate hypotheses using in vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations to track binding interactions .

Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions (pH, temperature, light)?

- Methodological Answer : Employ accelerated stability testing (ICH guidelines) with LC-MS monitoring degradation products . Use multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors. For photostability, integrate UV-vis spectroscopy and controlled light-exposure chambers .

Data Analysis & Validation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Assess goodness-of-fit via R² and AIC values. For outliers, apply Grubbs’ test or robust regression techniques . Replicate experiments in triplicate to ensure reproducibility .

Q. How can researchers address reproducibility challenges in this compound’s synthetic protocols across labs?

- Methodological Answer : Standardize protocols using IUPAC guidelines for reagent purity, equipment calibration, and reaction monitoring (e.g., in situ FTIR). Share raw data and detailed experimental logs via open-access repositories to enable cross-lab validation .

Ethical & Reporting Standards

Q. What criteria should guide the inclusion of this compound’s experimental data in publications to ensure transparency?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Report negative results and failed experiments to mitigate publication bias. Provide spectral raw files, crystallographic data (CIF), and computational input files as supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.